molecular formula C7H14ClNO2 B6236786 methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2138194-48-4

methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6236786
CAS No.: 2138194-48-4
M. Wt: 179.6
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Description

Methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride, a mixture of diastereomers, is a chemical compound with significant applications in scientific research, particularly in organic synthesis and drug development. This compound is known for its unique structural properties and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutane-1-carboxylic acid with methylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The compound is often purified using crystallization techniques to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride is widely used in scientific research due to its unique properties and versatility. Its applications include:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Employed in the study of enzyme mechanisms and inhibition.

  • Medicine: Investigated for potential therapeutic uses in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride

  • Methyl cis-3-(methylamino)cyclobutane-1-carboxylate hydrochloride

Uniqueness: Methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride is unique due to its diastereomeric mixture, which provides a range of stereochemical possibilities for chemical reactions. This diversity allows for greater flexibility in synthetic applications compared to its similar compounds.

Properties

CAS No.

2138194-48-4

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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